6-Nitrothiazolo[4,5-b]pyridin-2-amine
Overview
Description
6-Nitrothiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that belongs to the class of thiazolo[4,5-b]pyridines. These compounds are known for their diverse pharmacological activities and have garnered significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitrothiazolo[4,5-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 3-iodopyridin-2-amine with carbon disulfide and secondary amines in the presence of a copper catalyst. This reaction is carried out in dimethylformamide (DMF) at 110°C .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
6-Nitrothiazolo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Cyclization: It can form additional fused ring systems through cyclization reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are used.
Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the specific transformation desired.
Major Products
The major products formed from these reactions include various substituted thiazolo[4,5-b]pyridines, which can exhibit different pharmacological properties depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise as an antimicrobial and antifungal agent.
Medicine: It has been investigated for its potential anti-inflammatory and antitumor activities.
Industry: Its derivatives are explored for use in agricultural chemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 6-Nitrothiazolo[4,5-b]pyridin-2-amine involves its interaction with various molecular targets. For instance, some derivatives have been found to inhibit phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival pathways . This inhibition can lead to the suppression of tumor cell proliferation and induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine: A closely related compound with similar pharmacological activities.
Pyrano[2,3-d]thiazole: Another heterocyclic compound with a fused thiazole ring, known for its antimicrobial and anticancer properties.
Thiazolo[5,4-b]pyridine: Exhibits potent PI3K inhibitory activity and is studied for its anticancer potential.
Uniqueness
6-Nitrothiazolo[4,5-b]pyridin-2-amine stands out due to its specific nitro group, which can be further modified to enhance its biological activity. Its unique structure allows for diverse chemical modifications, making it a versatile compound in drug discovery and development.
Properties
IUPAC Name |
6-nitro-[1,3]thiazolo[4,5-b]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2S/c7-6-9-5-4(13-6)1-3(2-8-5)10(11)12/h1-2H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIUQTPBTCPKEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC(=N2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743601 | |
Record name | 6-Nitro[1,3]thiazolo[4,5-b]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874511-41-8 | |
Record name | 6-Nitro[1,3]thiazolo[4,5-b]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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